molecular formula C8H13NO B7770962 N-Vinylcaprolactam CAS No. 25189-83-7

N-Vinylcaprolactam

Cat. No.: B7770962
CAS No.: 25189-83-7
M. Wt: 139.19 g/mol
InChI Key: JWYVGKFDLWWQJX-UHFFFAOYSA-N
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Description

N-Vinylcaprolactam is an organic compound known for its unique properties and versatility in various applications. It is a monomer that can be polymerized to form poly(this compound), a thermoresponsive polymer. This compound is characterized by its ability to undergo phase transitions in response to temperature changes, making it valuable in fields such as drug delivery, biomedical applications, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinylcaprolactam can be synthesized through various methods, including free radical polymerization and photopolymerization. One common method involves the use of a thermal initiator, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride, to initiate the free radical polymerization of this compound in the presence of a cross-linker like N,N′-methylenebisacrylamide . Another method involves the use of diethylene glycol diacrylate as a crosslinking agent and Diphenyl (2, 4, 6-trimethylbenzoyl) phosphine oxide as a photoinitiator .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale polymerization processes. These processes often involve the use of continuous-flow reactors and advanced catalytic systems to ensure high yield and purity. The polymerization can be carried out in aqueous or organic solvents, depending on the desired properties of the final product .

Mechanism of Action

The mechanism of action of N-vinylcaprolactam primarily involves its ability to undergo phase transitions in response to temperature changes. This property is due to the formation and dissociation of hydrogen bonds between the polymer chains and water molecules. At lower temperatures, the polymer chains are hydrated and expanded, while at higher temperatures, the hydrogen bonds break, leading to the collapse of the polymer chains and the expulsion of water . This thermoresponsive behavior is exploited in various applications, such as drug delivery and biomedical devices .

Comparison with Similar Compounds

N-Vinylcaprolactam is often compared with other thermoresponsive polymers, such as:

Uniqueness: this compound stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly versatile for various applications. Its ability to form stable hydrogels and its biocompatibility further enhance its appeal in biomedical and environmental applications .

Properties

IUPAC Name

1-ethenylazepan-2-one
Source PubChem
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InChI

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYVGKFDLWWQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
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Related CAS

25189-83-7
Record name Poly(N-vinylcaprolactam)
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DSSTOX Substance ID

DTXSID1041423
Record name N-Vinylcaprolactam
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Molecular Weight

139.19 g/mol
Source PubChem
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Physical Description

Off-white solid; [Sigma-Aldrich MSDS]
Record name N-Vinylcaprolactam
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CAS No.

2235-00-9, 25189-83-7
Record name Vinylcaprolactam
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Record name N-Vinylcaprolactam
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Record name Poly-N-vinylcaprolactam
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Record name N-Vinylcaprolactam
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Record name 1-vinylhexahydro-2H-azepin-2-one
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Record name N-VINYLCAPROLACTAM
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Synthesis routes and methods I

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Synthesis routes and methods II

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Example 1 was carried out without addition of a cocatalyst. The amount of ethyne taken up was 0.69 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 77.9%. A viscid distillation residue was obtained.
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Synthesis routes and methods III

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Example 3 was carried out by adding 1% by weight of 1,4-divinyloxybutane as cocatalyst. The amount of ethyne taken up was 0.97 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 85.0%. A liquid distillation residue was obtained.
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